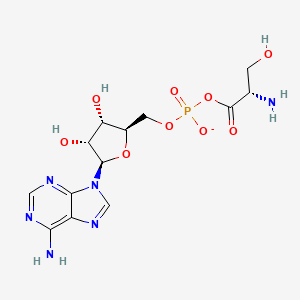
L-seryl-AMP(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-seryl-AMP(1-) is an organophosphate oxoanion obtained by removal of the proton from the phosphate group of L-seryl-AMP. It derives from an adenosine 5'-monophosphate. It is a conjugate base of a L-seryl-AMP.
Aplicaciones Científicas De Investigación
1. Role in Protein Synthesis and Enzyme Activity
L-seryl-AMP plays a crucial role in protein synthesis, particularly in the functioning of seryl-tRNA synthetase. Studies have demonstrated its importance in organisms ranging from bacteria to mammals. For instance, the purification and properties of seryl-tRNA synthetase, which utilizes L-seryl-AMP, have been explored in Escherichia coli (Katze & Konigsberg, 1970) and rat liver (Blytt & Menzies, 1973). These studies highlight its enzymatic properties and interaction with other cellular components.
2. Structural Analysis and Inhibition Studies
Crystal structures of seryl-tRNA synthetase complexed with analogs of L-seryl-AMP have been determined, providing insights into the molecular interactions and mechanisms of enzyme inhibition. This is exemplified in the study of seryl-tRNA synthetase from Thermus thermophilus (Belrhali et al., 1994).
3. Interaction with Other Biological Molecules
Research has shown that L-seryl-AMP interacts with various biological molecules, influencing cellular functions. For example, the interaction between yeast seryl-tRNA synthetase and its substrates, including L-seryl-AMP, has been studied using fluorescence methods (Maelicke & Cramer, 1975).
Propiedades
Nombre del producto |
L-seryl-AMP(1-) |
|---|---|
Fórmula molecular |
C13H18N6O9P- |
Peso molecular |
433.29 g/mol |
Nombre IUPAC |
[(2S)-2-amino-3-hydroxypropanoyl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C13H19N6O9P/c14-5(1-20)13(23)28-29(24,25)26-2-6-8(21)9(22)12(27-6)19-4-18-7-10(15)16-3-17-11(7)19/h3-6,8-9,12,20-22H,1-2,14H2,(H,24,25)(H2,15,16,17)/p-1/t5-,6+,8+,9+,12+/m0/s1 |
Clave InChI |
UVSYURUCZPPUQD-MACXSXHHSA-M |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OC(=O)[C@H](CO)N)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OC(=O)C(CO)N)O)O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



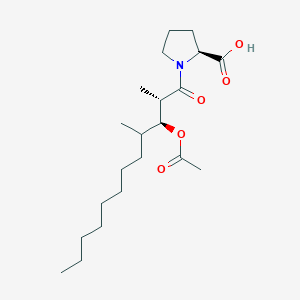
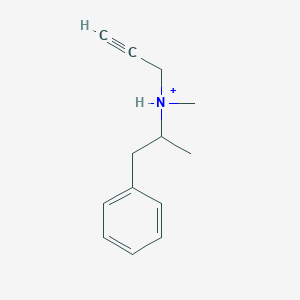
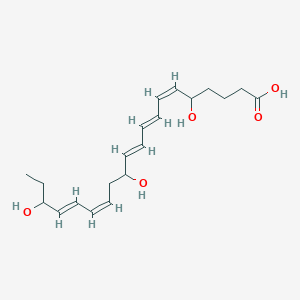
![6,8-Diamino-7-Chloro-1-Methyl-2-Oxo-1,2-Dihydropyrrolo[4,3,2-De]quinoline-4-Carboxamide](/img/structure/B1262374.png)
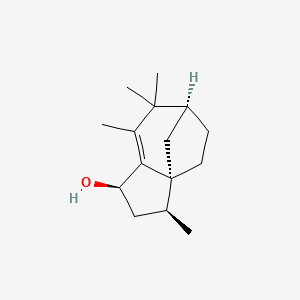
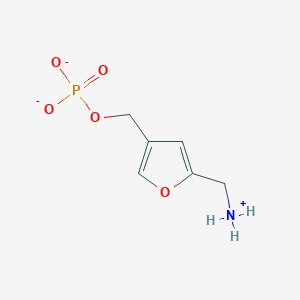
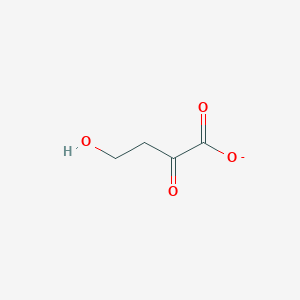

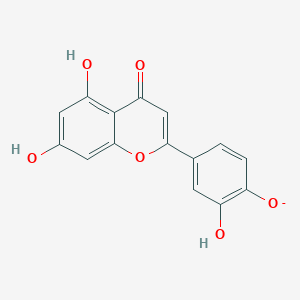
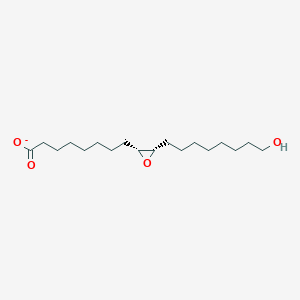
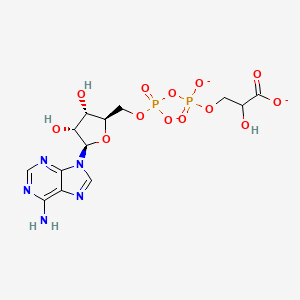

![5-[[4-(2,6-Difluorophenyl)sulfonyl-1-piperazinyl]sulfonyl]-1-methylindole](/img/structure/B1262388.png)
